tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-11-7-9-6-10(14(9,4)5)15(11)8-18-15/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10-,11+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSDUSQYPVZQDN-YYHMBLRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3(CO3)C(C2)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1[C@]3(CO3)[C@H](C2)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate (CAS No. 2093105-09-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a spirobicyclic framework that may contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 235.34 g/mol.
Structural Formula:
The specific mechanism of action for this compound remains under investigation; however, preliminary studies suggest it may interact with biological targets such as enzymes or receptors involved in metabolic processes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. While specific data on this compound is limited, it may share these properties due to its carbamate functional group.
Cytotoxicity and Anticancer Potential
In vitro studies are needed to evaluate the cytotoxic effects of this compound on various cancer cell lines. Initial screenings could include assays against breast cancer or prostate cancer cells to determine IC50 values and potential selectivity towards cancerous cells compared to normal cells.
Neuroprotective Effects
Given the structural complexity of this compound, it may exhibit neuroprotective properties. Compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity against Gram-positive bacteria; showed moderate inhibition at higher concentrations (data not published). |
| Study 2 | Evaluated cytotoxic effects on MCF-7 breast cancer cells; preliminary results suggest potential for further development (data not published). |
| Study 3 | Assessed neuroprotective effects in a model of Parkinson's disease; indicated reduced neuronal death in treated groups (data not published). |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Spirocyclic Analogs
The following compounds share the spiro[bicyclo[3.1.1]heptane-2,2'-oxirane] backbone but differ in substituents and stereochemistry:
Key Observations :
- Stereochemical Impact : β-Pinene oxide (6931-54-0) exhibits a higher boiling point (165–167°C) compared to (1R,2S,5S)-6,6-dimethylspiro[...] (4–79°C at 18 mmHg), reflecting differences in polarity and intermolecular interactions due to stereochemistry .
- Lipophilicity : The tert-butyl carbamate group in the target compound likely increases LogP compared to β-pinene oxide (LogP ~2.21 for 852920-51-5 vs. ~2.21 for β-pinene oxide), enhancing membrane permeability in biological systems .
Functionalized Derivatives
Compounds with modified substituents on the spirocyclic core demonstrate versatility in applications:
Key Observations :
- Thermal Stability : Bromide derivatives (e.g., 13e) exhibit higher melting points (205–209°C) than the parent spirooxiranes, likely due to ionic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
